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Compound of Interest

Compound Name:
2-(2,2,3,3,4,4,4-

Heptafluorobutyl)oxirane

Cat. No.: B158838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide, is a valuable building block in

organic synthesis, particularly for the introduction of fluorinated moieties into molecular

scaffolds. The presence of the electron-withdrawing heptafluorobutyl group significantly

influences the reactivity of the adjacent oxirane ring, making it a subject of interest for the

synthesis of novel pharmaceuticals and functional materials. This technical guide provides an

in-depth analysis of the reactivity of the oxirane ring in heptafluorobutyl oxirane, drawing upon

established principles of epoxide chemistry and the known effects of fluorine substitution. While

specific experimental data for this exact molecule is limited in publicly available literature, this

guide extrapolates from the reactivity of structurally similar fluorinated epoxides to provide a

predictive overview of its chemical behavior.
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Property Value

IUPAC Name 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Synonyms
3-(Perfluoropropyl)-1,2-epoxypropane, 1H,1H-

Heptafluorobutyl epoxide

CAS Number 1765-92-0

Molecular Formula C6H5F7O

Molecular Weight 226.09 g/mol

The Influence of the Heptafluorobutyl Group on
Oxirane Reactivity
The heptafluorobutyl (C3F7) group is a potent electron-withdrawing group due to the high

electronegativity of fluorine atoms. This has two major consequences for the reactivity of the

oxirane ring:

Increased Electrophilicity: The electron-withdrawing nature of the C3F7 group polarizes the

C-O bonds of the oxirane ring, making the carbon atoms more electrophilic and thus more

susceptible to nucleophilic attack.

Regioselectivity of Ring-Opening: The electronic effect of the C3F7 group, combined with

steric factors, dictates the regioselectivity of the ring-opening reaction. In general,

nucleophilic attack is directed to a specific carbon of the oxirane ring.

Ring-Opening Reactions
The cleavage of the oxirane ring is the most characteristic reaction of epoxides. This can be

achieved under either basic/neutral or acidic conditions, often with differing regiochemical

outcomes.

Base-Catalyzed and Nucleophilic Ring-Opening (SN2
Mechanism)
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Under basic or neutral conditions, the ring-opening of heptafluorobutyl oxirane is expected to

proceed via a standard SN2 mechanism. Strong nucleophiles will attack one of the carbon

atoms of the epoxide, leading to the opening of the three-membered ring.

Mechanism:

The reaction is initiated by the direct attack of a nucleophile on one of the epoxide carbons.

Due to the steric bulk and the electron-withdrawing nature of the heptafluorobutyl group, the

nucleophilic attack is predicted to occur predominantly at the less sterically hindered and less

electron-deficient carbon atom (C1). This backside attack results in an inversion of

stereochemistry at the site of attack. The resulting alkoxide is then protonated in a subsequent

workup step to yield the final alcohol product.

Reactants

Transition State Intermediate ProductHeptafluorobutyl Oxirane
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Nucleophilic Attack
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Caption: Base-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: The nucleophile attacks the less substituted carbon (C1) of the

oxirane ring. This is due to a combination of steric hindrance from the bulky heptafluorobutyl

group at C2 and the general trend for SN2 reactions on epoxides.

Representative Reactions (based on analogous fluorinated epoxides):
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Nucleophile Reagents and Conditions Expected Major Product

Amines
RNH₂, solvent (e.g., CH₃CN),

room temp. to reflux

1-Amino-3-

(heptafluorobutyl)propan-2-ol

Thiols
RSH, base (e.g., NaH), solvent

(e.g., THF)

1-(Alkylthio)-3-

(heptafluorobutyl)propan-2-ol

Alcohols
ROH, base (e.g., NaH), solvent

(e.g., THF)

1-Alkoxy-3-

(heptafluorobutyl)propan-2-ol

Acid-Catalyzed Ring-Opening (SN1/SN2-like Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving

group. The subsequent nucleophilic attack can proceed through a mechanism with

characteristics of both SN1 and SN2 reactions.

Mechanism:

The reaction begins with the protonation of the epoxide oxygen. This is followed by the attack

of a nucleophile. For a primary/secondary epoxide like heptafluorobutyl oxirane, the attack of

the nucleophile is generally favored at the less substituted carbon (C1), similar to an SN2

reaction. However, a significant partial positive charge may develop on the more substituted

carbon (C2) in the transition state, stabilized by the alkyl chain. This can sometimes lead to a

mixture of regioisomers, although attack at the primary carbon is expected to be the major

pathway. The stereochemistry of the reaction is typically anti-addition.

Reactants

Intermediate 1 Intermediate 2 Product

Heptafluorobutyl Oxirane

Protonated Epoxide

Acid (H⁺)

Nucleophilic Attack (Nu⁻) Ring-Opened Halohydrin/Alcohol
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Caption: Acid-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: While the situation is more complex than in base-catalyzed opening,

for primary/secondary fluorinated epoxides, nucleophilic attack under acidic conditions is still

generally favored at the less substituted carbon atom. However, the possibility of attack at the

more substituted carbon cannot be entirely ruled out and may be solvent and nucleophile

dependent.

Representative Reactions (based on analogous fluorinated epoxides):

Nucleophile Reagents and Conditions Expected Major Product

H₂O Dilute H₂SO₄, H₂O
3-(Heptafluorobutyl)propane-

1,2-diol

Alcohols ROH, catalytic H₂SO₄
1-Alkoxy-3-

(heptafluorobutyl)propan-2-ol

Halides HX (e.g., HBr, HCl)
1-Halo-3-

(heptafluorobutyl)propan-2-ol

Experimental Protocols (Representative Examples)
The following are generalized experimental protocols for the ring-opening of fluorinated

epoxides, which can be adapted for heptafluorobutyl oxirane. Note: These are illustrative and

optimization for heptafluorobutyl oxirane would be required.

General Procedure for Nucleophilic Ring-Opening with
an Amine
To a solution of heptafluorobutyl oxirane (1.0 eq) in a suitable solvent (e.g., acetonitrile or

ethanol, 0.5 M) is added the amine (1.1-1.5 eq). The reaction mixture is stirred at room

temperature or heated to reflux and monitored by TLC or GC-MS. Upon completion, the solvent

is removed under reduced pressure. The residue is purified by column chromatography on

silica gel to afford the desired amino alcohol.
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General Procedure for Nucleophilic Ring-Opening with a
Thiol
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the thiol (1.2

eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of heptafluorobutyl

oxirane (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to

room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is

quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted

with ethyl acetate, and the combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified

by column chromatography.

Applications in Drug Development
The ring-opening of heptafluorobutyl oxirane provides access to a variety of fluorinated 1,2-

bifunctional compounds. These scaffolds are of significant interest in drug discovery. The

incorporation of the heptafluorobutyl group can enhance metabolic stability, lipophilicity, and

binding affinity of drug candidates. The resulting fluorinated alcohols, amines, and ethers can

serve as key intermediates in the synthesis of complex pharmaceutical agents.

Conclusion
The oxirane ring in heptafluorobutyl oxirane is an activated electrophilic system poised for

nucleophilic attack. The strong electron-withdrawing effect of the heptafluorobutyl group

governs its reactivity, leading to predictable regiochemical outcomes in ring-opening reactions.

Under basic or neutral conditions, an SN2 mechanism favors attack at the less substituted

carbon. Under acidic conditions, the reaction proceeds via a protonated intermediate, with

nucleophilic attack also generally occurring at the less hindered position. The versatility of

these ring-opening reactions makes heptafluorobutyl oxirane a valuable synthon for the

preparation of fluorinated molecules with potential applications in medicinal chemistry and

materials science. Further experimental studies on this specific molecule are warranted to fully

elucidate its reactivity profile and expand its synthetic utility.

To cite this document: BenchChem. [The Reactivity of the Oxirane Ring in Heptafluorobutyl
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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